molecular formula C8H17NO3 B1376762 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol CAS No. 1479234-05-3

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol

Cat. No.: B1376762
CAS No.: 1479234-05-3
M. Wt: 175.23 g/mol
InChI Key: VUUVYQRUIBTTCA-UHFFFAOYSA-N
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Description

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol It is known for its unique structure, which includes an aminomethyl group attached to an oxane ring, linked to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(aminomethyl)oxane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring and ethan-1-ol moiety contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is unique due to its combination of an aminomethyl group, oxane ring, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUVYQRUIBTTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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